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Compound of Interest

Compound Name: 2-Chloroquinoxaline-6-carbonitrile

Cat. No.: B3390686

This guide provides a comprehensive overview of the available spectroscopic and
physicochemical data for 2-Chloroquinoxaline-6-carbonitrile, a key intermediate in medicinal
chemistry and drug development. Due to the limited availability of specific experimental spectra
for this compound in public databases, this document also presents reference data from the
closely related parent compound, 2-Chloroquinoxaline. This information is intended for
researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 2-Chloroquinoxaline-
6-carbonitrile

The fundamental physicochemical properties of 2-Chloroquinoxaline-6-carbonitrile have
been compiled from available sources and are presented in Table 1.
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Property Value Reference
CAS Number 1192756-62-9

Molecular Formula CoHaCIN3

Molecular Weight 189.6 g/mol

Melting Point 177-178 °C

IUPAC Name 2-chloro-6-

quinoxalinecarbonitrile

Physical Form Powder

Spectroscopic Data (Reference Compound: 2-
Chloroquinoxaline)

Detailed experimental spectroscopic data for 2-Chloroquinoxaline-6-carbonitrile is not
readily available. However, the data for the parent compound, 2-Chloroquinoxaline (CAS:
1448-87-9), provides a valuable reference for spectral interpretation.

IH NMR

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in a

guantitative format

BC NMR

Chemical Shift (8) ppm Assighment

Data not available in a quantitative format

Note: While *H and 3C NMR spectra for 2-Chloroquinoxaline are mentioned in databases,
specific peak assignments and quantitative data are not provided in the search results.[1][2]
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The IR spectrum of 2-Chloroquinoxaline was obtained using a KBr-Pellet technique.[1] Key
absorptions are characteristic of the quinoxaline core and the carbon-chlorine bond.

Wavenumber (cm~?) Intensity Assignment
3100-3000 Weak-Medium Aromatic C-H stretch
1600-1585 Medium Aromatic C=C stretch
1500-1400 Medium Aromatic C=C stretch
~800-600 Strong C-Cl stretch

The mass spectrum for 2-Chloroquinoxaline was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[1]

m/z Relative Intensity Assighment

164 High [M]* (Molecular ion)
129 Highest [M-CI]*

102 Medium [M-CI-HCN]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound like 2-Chloroquinoxaline-6-carbonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent should be based on the
solubility of the compound and its non-interference with the spectral regions of interest. Add
a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the

chemical shifts to O ppm.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
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H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and
a relaxation delay appropriate for the compound.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C. The spectral width should encompass the expected range of carbon resonances
(typically 0-200 ppm).

. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind
the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a
hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and record the sample spectrum. The spectrum is
typically recorded in the range of 4000-400 cm~1.

. Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-
Mass Spectrometry (GC-MS) can be used. A dilute solution of the sample is injected into the
GC, where it is vaporized and separated. For less volatile compounds, direct infusion or
techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) can be employed.

lonization: In GC-MS, Electron Impact (El) is a common ionization method. ESI is a softer
ionization technique often used for more polar and thermally labile molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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» Data Acquisition: The detector records the abundance of ions at each m/z value, generating

the mass spectrum.

Logical Workflow for Synthesis and
Characterization

The synthesis of a novel quinoxaline derivative for potential drug development applications
typically follows a structured workflow from initial synthesis to final characterization.
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Caption: Synthetic and Characterization Workflow for 2-Chloroquinoxaline-6-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-2-chloroquinoxaline-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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